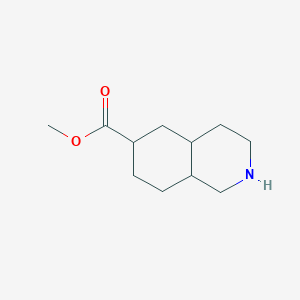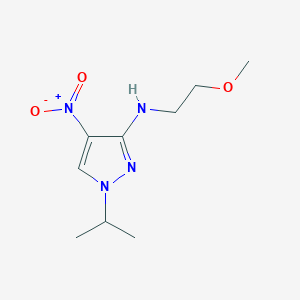![molecular formula C8H7BrN2S B2585845 5-Bromo-4-méthylbenzo[d]thiazol-2-amine CAS No. 103873-80-9](/img/structure/B2585845.png)
5-Bromo-4-méthylbenzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-methylbenzo[d]thiazol-2-amine is a chemical compound with the empirical formula C4H5BrN2S . It has a molecular weight of 193.06 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes 5-Bromo-4-methylbenzo[d]thiazol-2-amine, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The InChI code of 5-Bromo-4-methylbenzo[d]thiazol-2-amine is 1S/C8H7BrN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
5-Bromo-4-methylbenzo[d]thiazol-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole ont été trouvés pour agir comme antioxydants . Ils peuvent neutraliser les radicaux libres dans le corps, ce qui peut aider à prévenir les maladies chroniques et à améliorer la santé globale.
Activité analgésique
Les composés du thiazole ont été rapportés comme ayant des propriétés analgésiques (soulagement de la douleur) . Cela pourrait les rendre utiles dans le développement de nouveaux médicaments contre la douleur.
Activité anti-inflammatoire
Les dérivés du thiazole ont montré des effets anti-inflammatoires . Ils pourraient potentiellement être utilisés dans le traitement des affections caractérisées par une inflammation, telles que l'arthrite ou la maladie inflammatoire de l'intestin.
Activité antimicrobienne
Les composés du thiazole ont démontré des propriétés antimicrobiennes . Cela signifie qu'ils pourraient être utilisés dans le développement de nouveaux antibiotiques pour traiter les infections bactériennes.
Activité antifongique
Les dérivés du thiazole ont été trouvés pour avoir des propriétés antifongiques . Ils pourraient potentiellement être utilisés dans le traitement des infections fongiques.
Activité antivirale
Les composés du thiazole ont montré des effets antiviraux . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments antiviraux.
Activité antitumorale et cytotoxique
Les dérivés du thiazole ont été trouvés pour avoir des activités antitumorales et cytotoxiques . Ils pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre le cancer .
Activité neuroprotectrice
Les composés du thiazole ont démontré des effets neuroprotecteurs . Cela suggère qu'ils pourraient être utilisés dans le traitement des maladies neurodégénératives, telles que la maladie d'Alzheimer ou la maladie de Parkinson.
Safety and Hazards
The compound is classified under GHS07, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H319), and may cause respiratory irritation (H335) . It should be handled with appropriate personal protective equipment, including dust masks, eyeshields, and gloves .
Analyse Biochimique
Biochemical Properties
5-Bromo-4-methylbenzo[d]thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions are crucial as they can modulate signaling pathways and cellular responses. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 5-Bromo-4-methylbenzo[d]thiazol-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 5-Bromo-4-methylbenzo[d]thiazol-2-amine can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it can affect metabolic pathways by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-Bromo-4-methylbenzo[d]thiazol-2-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-methylbenzo[d]thiazol-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-4-methylbenzo[d]thiazol-2-amine remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at room temperature. Prolonged exposure to light or air can lead to its degradation, reducing its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methylbenzo[d]thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for achieving the desired biological outcomes while minimizing toxicity .
Metabolic Pathways
5-Bromo-4-methylbenzo[d]thiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can influence metabolic flux and alter the levels of specific metabolites, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-4-methylbenzo[d]thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity .
Subcellular Localization
The subcellular localization of 5-Bromo-4-methylbenzo[d]thiazol-2-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can modulate mitochondrial function and induce apoptosis. Understanding the subcellular localization of 5-Bromo-4-methylbenzo[d]thiazol-2-amine provides insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
5-bromo-4-methyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXQBGMLYMGHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-1-(3-chlorophenyl)-3-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)urea](/img/structure/B2585766.png)
![1-[4-(4-{[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2585768.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide](/img/structure/B2585772.png)
![4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide](/img/structure/B2585774.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2585775.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2585779.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2585785.png)
